N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-22-14-17-12(18-15(19-14)23-2)8-16-13(21)10-7-11-5-3-4-6-20(11)9-10/h3-7,9H,8H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKVWNUDZRWJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CN3C=CC=CC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with indolizine-2-carboxamide under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran, with careful control of temperature and pH to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides.
Esterification Reactions: It can react with alcohols to form esters.
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Condensation: Typically carried out in tetrahydrofuran with the presence of N-methylmorpholine.
Esterification: Conducted in alcohol solvents such as methanol or ethanol.
Substitution: Requires nucleophiles such as amines or alcohols under mild conditions.
Major Products
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the corresponding amides, esters, or other derivatives . The triazine ring plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Based Derivatives with Amino Acid Linkages
describes the synthesis of (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives (e.g., compounds 3–9, 15–21, 22–28) as monoamine oxidase (MAO) inhibitors. These derivatives replace the indolizine-carboxamide group with amino acids (e.g., glycine, alanine) and vary in triazine substituents (methoxy, piperidino, morpholino). Key differences include:
- Bioactivity: The amino acid derivatives exhibit MAO-B inhibitory activity (IC₅₀ values in the µM range), while the indolizine-carboxamide variant’s biological target remains uncharacterized in the provided evidence.
Agrochemical Sulfonylurea Herbicides
and highlight cinosulfuron, azimsulfuron, and other sulfonylurea herbicides containing the 4,6-dimethoxy-1,3,5-triazin-2-yl group. These compounds share the triazine core but differ in functional groups:
- Functionalization: Sulfonylureas (e.g., cinosulfuron) feature a sulfonamide bridge connecting the triazine to an aromatic ring, whereas the target compound uses a methyl-carboxamide linker to indolizine.
- Mode of Action : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely for the indolizine-carboxamide derivative due to its distinct structure .
Triazeno-Imidazole Carboxamides
references compounds like 5-(3,3-dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide, which share a carboxamide group but lack the triazine-indolizine framework. These agents are primarily studied for antitumor activity, underscoring the role of carboxamide groups in diverse therapeutic contexts .
Comparative Data Table
| Compound Class | Core Structure | Key Substituents | Primary Application | Bioactivity/Mechanism |
|---|---|---|---|---|
| Target Compound | 1,3,5-Triazine + Indolizine | 4,6-Dimethoxy, methyl-carboxamide linker | Undefined (potential pharma) | Not characterized in evidence |
| Triazine-Amino Acid Derivatives | 1,3,5-Triazine + Amino Acids | Methoxy/piperidino/morpholino groups | MAO inhibitors | MAO-B inhibition (IC₅₀ ~10–50 µM) |
| Sulfonylurea Herbicides | 1,3,5-Triazine + Sulfonamide | Sulfonamide + aromatic moieties | Herbicides | ALS enzyme inhibition |
| Triazeno-Imidazole Carboxamides | Imidazole + Triazeno group | Carboxamide + alkyl groups | Antitumor agents | DNA alkylation/intercalation |
Key Research Findings and Implications
Structural Flexibility: The 1,3,5-triazine core enables diverse functionalization, but bioactivity is highly dependent on substituents. For example, methoxy groups in agrochemicals enhance stability, while amino acid linkers in MAO inhibitors improve target engagement .
Indolizine vs. Sulfonamide: The indolizine-carboxamide group in the target compound may confer unique pharmacokinetic properties (e.g., lipophilicity, metabolic stability) compared to sulfonamide-based herbicides or amino acid derivatives.
Gaps in Evidence : Direct pharmacological or agrochemical data for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide are absent in the provided sources. Further studies should prioritize synthesis optimization, in vitro bioassays, and comparative ADMET profiling.
Biological Activity
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activities associated with this compound, supported by data tables and research findings from various studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes an indolizine moiety linked to a triazine derivative. This combination is believed to enhance its biological efficacy. The molecular formula is , and it has a molecular weight of approximately 270.28 g/mol.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.92 | Induces apoptosis via mitochondrial pathway |
| HCT116 (Colon Cancer) | 0.84 | Inhibition of cell cycle progression |
| SNB-75 (CNS Cancer) | 0.87 | Disruption of tubulin polymerization |
| Jurkat E6.1 (T-cell Leukemia) | 1.16 | Modulation of apoptotic pathways |
These studies indicate that the compound exhibits potent antiproliferative activity across multiple cancer types, suggesting its potential as a therapeutic agent in oncology.
The mechanisms underlying the anticancer activity of this compound include:
- Apoptosis Induction : The compound has been shown to activate intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Research indicates that this compound can induce G2/M phase arrest in cancer cells, which is critical for preventing cell division and proliferation.
- Tubulin Interaction : Similar to other known anticancer agents, it appears to disrupt microtubule dynamics, inhibiting mitosis.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects:
| Study | Findings |
|---|---|
| In vitro neuronal cultures | Reduced oxidative stress markers |
| Animal models of neurodegeneration | Improved cognitive function and reduced neuronal loss |
These findings suggest that the compound may have potential applications in treating neurodegenerative diseases by protecting neurons from oxidative damage.
Case Study 1: Breast Cancer Treatment
A recent study examined the effects of this compound on MDA-MB-231 breast cancer cells. The compound was administered at varying concentrations over 72 hours. Results indicated a significant reduction in cell viability correlated with increased concentrations of the compound.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of this compound resulted in notable improvements in memory retention tasks compared to control groups. Histological analysis revealed reduced amyloid plaque deposition and improved neuronal integrity.
Q & A
Q. Basic
- NMR Spectroscopy : NMR (δ 3.8–4.2 ppm for triazine OCH, δ 8.1–8.5 ppm for indolizine protons) and NMR (δ 170–175 ppm for amide C=O) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 363.1601) .
- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves ambiguities in regiochemistry (e.g., triazine substitution pattern) .
How can researchers resolve contradictions in reaction yields when using different coupling agents?
Advanced
Discrepancies in yields often arise from solvent compatibility, steric hindrance, or competing side reactions. Strategies include:
- Solvent Screening : Test DMT-MM in DMF (optimal for aromatic amines) vs. THF (preferred for aliphatic amines) .
- Additive Use : Add 1-hydroxybenzotriazole (HOBt) to suppress racemization in peptide couplings .
- Kinetic Analysis : Monitor reaction progress via HPLC or -NMR (if fluorinated analogs are used) to identify bottlenecks .
What are the stability considerations for this compound during storage and handling?
Q. Basic
- Storage : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the triazine ring .
- Decomposition Risks : Exposure to moisture or acids degrades the compound; use desiccants and neutral buffers during handling .
- Purity Assessment : Regular HPLC checks (C18 column, acetonitrile/water gradient) ensure >95% purity .
How can researchers design experiments to study interactions with biological targets?
Q. Advanced
- Enzyme Inhibition Assays : Test the compound against serine/threonine kinases (e.g., PKA, PKC) due to structural similarity to ATP-competitive inhibitors .
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for protein targets (e.g., indolizine-binding receptors) .
- Cellular Uptake : Fluorescently labeled analogs (e.g., BODIPY-tagged derivatives) track subcellular localization via confocal microscopy .
What computational methods support mechanistic studies of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Model the electron-deficient triazine ring’s role in stabilizing transition states during amide bond formation .
- Molecular Dynamics (MD) : Simulate binding modes with biological targets (e.g., DNA topoisomerases) to guide structure-activity relationship (SAR) studies .
- Docking Studies : Use AutoDock Vina to predict interactions with ATP-binding pockets in kinases .
How does the indolizine scaffold influence pharmacological activity?
Q. Advanced
- DNA Intercalation : The planar indolizine moiety may intercalate into DNA, as seen in analogs like ellipticine .
- Enzyme Inhibition : Electron-rich indolizine derivatives inhibit cytochrome P450 enzymes; test via fluorogenic substrate assays .
- Toxicity Screening : Evaluate hepatotoxicity in HepG2 cells and cardiotoxicity in zebrafish models .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification : Column chromatography is impractical at scale; switch to recrystallization (DMF/acetic acid mixtures) .
- Cost-Efficiency : Replace DMT-MM with cheaper alternatives (e.g., EDC/HOBt) for non-sterically hindered couplings .
- Regulatory Compliance : Ensure compliance with ICH guidelines for residual solvents (e.g., DMF limits < 880 ppm) .
How can researchers validate contradictory biological activity data across studies?
Q. Advanced
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., IC determination in triplicate) .
- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify nonspecific interactions .
- Meta-Analysis : Cross-reference data from PubChem BioAssay (AID 743255) and ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
